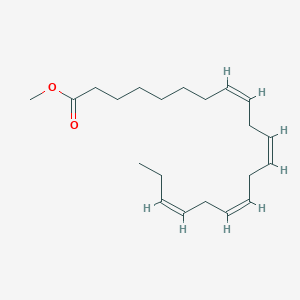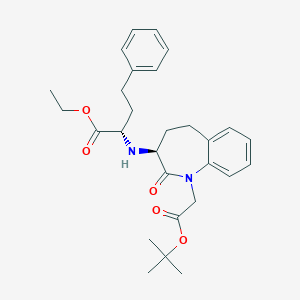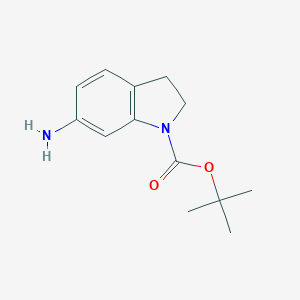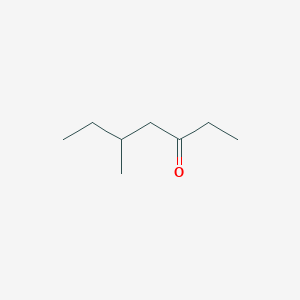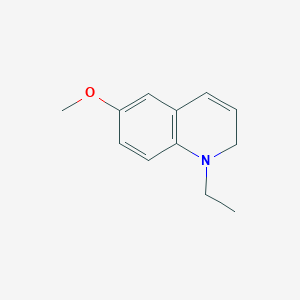
Ethylene Glycol Dibenzyl Ether
概要
説明
Ethylene Glycol Dibenzyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
The exact mass of the compound Ethane, 1,2-bis(benzyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective Lead(II) Extraction
The compound 1,2-bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, related to "Ethane, 1,2-bis(benzyloxy)-," has been synthesized for selective Pb(II) extraction. These polyether dicarboxylic acids show higher Pb(II)/Cu(II) selectivities compared to their monocarboxylic acids counterparts (Hayashita et al., 1999).
Li+-Selective Transport
1,2-Bis(benzoquinolyloxy)ethane, structurally related to "Ethane, 1,2-bis(benzyloxy)-," has been utilized as a carrier for Li+-selective transport in liquid membranes, with the ethylene chain length being crucial for selectivity (Hirose et al., 1993).
Brominated Flame Retardant Decomposition
The thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), analogous to "Ethane, 1,2-bis(benzyloxy)-," is significant for understanding its use as a brominated flame retardant. The mechanisms of its decomposition reveal insights into the formation of potentially harmful compounds like polybrominated dibenzo-p-dioxins (Altarawneh & Dlugogorski, 2014).
Organometallic Chemistry Applications
The compound 1,2-bis{N-[2-(bromomagnesio)benzyl]-N-methylamino}ethane and its derivatives, which are structurally similar to "Ethane, 1,2-bis(benzyloxy)-," have applications in organometallic chemistry, particularly in intramolecular ring-closure reactions to form novel arylcopper compounds (Koten & Noltes, 1976).
Safety and Hazards
作用機序
Target of Action
It’s known that ethers generally interact with various biological molecules, potentially influencing their function .
Mode of Action
Ethers typically undergo cleavage of the c–o bond when exposed to strong acids, forming good leaving groups which can be eliminated as part of an sn2, sn1, or e1 reaction mechanism .
Biochemical Pathways
It’s known that etherification reactions involving similar compounds can result in the formation of various ether products .
Pharmacokinetics
Similar compounds like diethylene glycol monoethyl ether have been found to be rapidly and almost completely absorbed, suggesting potential high bioavailability .
Result of Action
Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents .
Action Environment
The action, efficacy, and stability of Ethylene Glycol Dibenzyl Ether can be influenced by various environmental factors. For instance, the etherification reaction of similar compounds has been shown to be influenced by the type of solvent used . Additionally, unique ligand environments, such as those provided by ethylene glycol, can circumvent kinetic limitations in certain reactions .
生化学分析
Biochemical Properties
It is known that ethers, unlike alcohols, have no hydrogen atom on the oxygen atom, which means there is no intermolecular hydrogen bonding between ether molecules . This makes their boiling points much lower than an alcohol with similar mass .
Cellular Effects
A study on the effects of ethylene glycol ethers on neuronal cell viability suggests that these compounds can have significant impacts on cell health .
Molecular Mechanism
It is known that ethers can be involved in a variety of chemical reactions, including etherification .
Temporal Effects in Laboratory Settings
It is known that ethers are stable compounds, and their effects are likely to be consistent over time .
Dosage Effects in Animal Models
It is known that ethylene glycol, a related compound, can be toxic in high doses .
Metabolic Pathways
It is known that ethylene glycol, a related compound, can be metabolized in various ways, including through the action of ethylene glycol dehydrogenase .
Transport and Distribution
It is known that ethers can pass through biological membranes, suggesting that they could be distributed throughout the body .
Subcellular Localization
It is known that ethers can pass through biological membranes, suggesting that they could be found in various subcellular compartments .
特性
IUPAC Name |
2-phenylmethoxyethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFHYKOBYMYVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-68-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10278657 | |
| Record name | Ethylene Glycol Dibenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-22-0 | |
| Record name | Ethane,2-bis(benzyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene Glycol Dibenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene glycol dibenzyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN85P43RRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


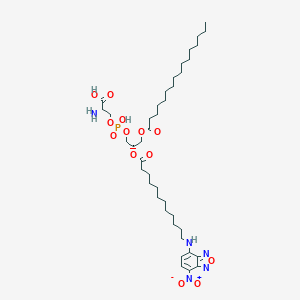
![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)
